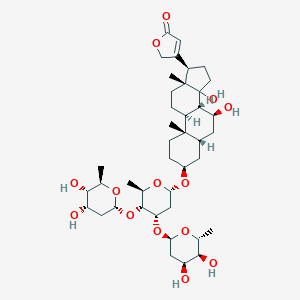
3,7-Dibromo-1,5-naphthyridine
Übersicht
Beschreibung
3,7-Dibromo-1,5-naphthyridine is a chemical compound with the formula C₈H₄Br₂N₂ . It is a type of chemical entity and a subclass of a chemical compound . Its mass is 287.9381 dalton .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 3,7-Dibromo-1,5-naphthyridine, has been a subject of research for many years . These compounds are synthesized using various strategies, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H . A series of 4,8-substituted 1,5-naphthyridines have been successfully synthesized by a Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine and the corresponding boronic acids in the presence of catalytic palladium acetate .Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-1,5-naphthyridine consists of a naphthyridine core, which is a naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The canonical SMILES representation of the compound is C1=C(C=NC2=C1N=CC(=C2)Br)Br .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 3,7-Dibromo-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,7-Dibromo-1,5-naphthyridine: plays a crucial role in medicinal chemistry due to its structural significance in heterocyclic compounds. It serves as a precursor for synthesizing various biologically active derivatives. These derivatives are explored for their potential therapeutic effects, including antihypertensive, antiarrhythmic, and immunostimulant properties .
Organic Synthesis
In synthetic organic chemistry, 3,7-Dibromo-1,5-naphthyridine is utilized as an intermediate. It undergoes various reactions such as cross-coupling, which is essential for constructing complex organic molecules. Its reactivity with electrophilic or nucleophilic reagents allows for the modification of side chains and the formation of novel compounds .
Material Science
This compound is investigated in material science for its opto-electrical properties. Derivatives of 3,7-Dibromo-1,5-naphthyridine have been synthesized and characterized for their potential use as organic semiconductor materials. They exhibit promising properties for applications in OLEDs (Organic Light-Emitting Diodes) due to their thermal robustness and blue fluorescence emission .
Environmental Impact Studies
The environmental impact of 3,7-Dibromo-1,5-naphthyridine and its derivatives is an area of ongoing research. Studies focus on understanding its degradation, persistence, and potential bioaccumulation in ecosystems. This research is vital for assessing the ecological risks associated with the use of these compounds .
Industrial Applications
In the industrial sector, 3,7-Dibromo-1,5-naphthyridine is explored for its utility in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable component for the development of compounds with specific properties required in manufacturing processes .
Safety and Hazards
While specific safety and hazard information for 3,7-Dibromo-1,5-naphthyridine is not available, general precautions should be taken while handling this compound, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3,7-dibromo-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMSCKUFBIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361244 | |
| Record name | 3,7-dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-1,5-naphthyridine | |
CAS RN |
17965-72-9 | |
| Record name | 3,7-Dibromo-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-dibromo-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)



![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)



